molecular formula C10H11BrN2 B11783337 3-(6-Bromopyridin-2-yl)pentanenitrile CAS No. 1956370-73-2

3-(6-Bromopyridin-2-yl)pentanenitrile

Cat. No.: B11783337
CAS No.: 1956370-73-2
M. Wt: 239.11 g/mol
InChI Key: CDPDGMUFPRVQQA-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-2-yl)pentanenitrile is an organic compound with the molecular formula C10H11BrN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position of the pyridine ring and a pentanenitrile group makes this compound unique and valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-2-yl)pentanenitrile can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-2-yl)pentanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like THF or DMF.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) in acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

Scientific Research Applications

3-(6-Bromopyridin-2-yl)pentanenitrile is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-2-yl)pentanenitrile depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-pyridinemethanol
  • 6-Bromopyridine-2-carboxylic acid
  • 3-(5-Bromopyridin-2-yl)pentanenitrile

Uniqueness

3-(6-Bromopyridin-2-yl)pentanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other bromopyridine derivatives.

Properties

CAS No.

1956370-73-2

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)pentanenitrile

InChI

InChI=1S/C10H11BrN2/c1-2-8(6-7-12)9-4-3-5-10(11)13-9/h3-5,8H,2,6H2,1H3

InChI Key

CDPDGMUFPRVQQA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#N)C1=NC(=CC=C1)Br

Origin of Product

United States

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